6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Medicinal chemistry Structure-activity relationship Regioisomerism

6-(4-Chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 68469-05-6, molecular formula C16H11ClN4S, molecular weight 326.8 g/mol) is a 3,6-diaryl substituted heterocyclic compound incorporating a fused triazole-thiadiazine core. This scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with documented activities spanning anticancer tubulin polymerization inhibition, antimicrobial action, analgesic/anti-inflammatory effects, and enzyme inhibition (carbonic anhydrase, cholinesterase, aromatase).

Molecular Formula C16H11ClN4S
Molecular Weight 326.8
CAS No. 68469-05-6
Cat. No. B2991038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS68469-05-6
Molecular FormulaC16H11ClN4S
Molecular Weight326.8
Structural Identifiers
SMILESC1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN4S/c17-13-8-6-11(7-9-13)14-10-22-16-19-18-15(21(16)20-14)12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyFZMLGGZFKKGEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 68469-05-6): Procurement-Grade Overview for SAR-Driven Discovery


6-(4-Chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 68469-05-6, molecular formula C16H11ClN4S, molecular weight 326.8 g/mol) is a 3,6-diaryl substituted heterocyclic compound incorporating a fused triazole-thiadiazine core. This scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with documented activities spanning anticancer tubulin polymerization inhibition, antimicrobial action, analgesic/anti-inflammatory effects, and enzyme inhibition (carbonic anhydrase, cholinesterase, aromatase) [1]. The compound is commercially available for non-human research use, typically at ≥95% purity, and serves as a building block for structure-activity relationship (SAR) exploration within the broader 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .

Why Generic Substitution Fails: Regioisomeric and Substituent-Dependent Differentiation for 6-(4-Chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine


Within the 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine series, the position of the 4-chlorophenyl substituent (position 3 versus position 6) is a critical determinant of biological activity, not a trivial structural permutation. SAR data from related tubulin inhibitor series demonstrate that antiproliferative IC50 values can shift by orders of magnitude when the aryl substitution pattern is altered, because the spatial orientation of the A-ring and B-ring relative to the rigid triazolothiadiazine scaffold dictates colchicine-site binding compatibility [1]. The positional isomer 3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 68469-09-0) and the present compound (CAS 68469-05-6) are chemically distinct entities with non-interchangeable molecular recognition profiles. Computational predictions further reveal different logP, topological polar surface area, and hydrogen-bonding capacities between these regioisomers, which directly impact membrane permeability, target engagement, and ADME properties . Any procurement or SAR program that treats these compounds as equivalents risks irreproducible biological results and wasted screening resources.

Quantitative Differentiation Evidence: 6-(4-Chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine vs. Closest Analogs


Regioisomeric Differentiation: 3-Phenyl/6-(4-Chlorophenyl) vs. 3-(4-Chlorophenyl)/6-Phenyl Substitution Pattern

The target compound (CAS 68469-05-6) places the 4-chlorophenyl group at position 6 and the unsubstituted phenyl at position 3 of the triazolothiadiazine scaffold. Its positional isomer (CAS 68469-09-0) reverses this arrangement. In the analogous 3,6-diaryl tubulin inhibitor series, compounds bearing a 4-chlorophenyl at position 6 (e.g., compound 4b: 3-(2,3,4-trimethoxyphenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) displayed distinct antiproliferative profiles compared to regioisomers with the 4-chlorophenyl at position 3. While the exact IC50 of CAS 68469-05-6 has not been reported in primary literature, the class-level SAR established by Xu et al. demonstrates that antiproliferative activity is exquisitely sensitive to the identity and position of aryl substituents, with nanomolar-to-micromolar potency shifts observed upon regioisomeric exchange [1]. The two isomers are chemically distinct (different InChI keys, different melting points, different chromatographic retention) and are sold under separate catalog numbers, confirming their non-interchangeability for research procurement .

Medicinal chemistry Structure-activity relationship Regioisomerism

Predicted Physicochemical Differentiation: logP and Drug-Likeness Profile vs. CA-4 and Unsubstituted Parent

Computationally predicted physicochemical parameters distinguish the 4-chlorophenyl-bearing target compound from the unsubstituted 3,6-diphenyl parent scaffold and the clinical reference combretastatin A-4 (CA-4). The target compound has a predicted density of 1.5±0.1 g/cm³, a boiling point of 534.3±52.0 °C at 760 mmHg, and an exact mass of 326.039295 Da . The presence of the 4-chlorophenyl group increases calculated logP (enhanced lipophilicity) relative to the unsubstituted diphenyl analog, which translates to different predicted membrane permeability and distribution volumes. In the broader benzimidazole-triazolothiadiazine series bearing 6-(4-chlorophenyl) substituents, ADME parameters calculated by QikProp demonstrated that chlorophenyl substitution modulates drug-likeness parameters including aqueous solubility, Caco-2 permeability, and plasma protein binding relative to non-chlorinated analogs [1]. These differences are sufficient to alter the selection of a compound for a specific screening cascade or lead optimization path.

Drug design ADME prediction Physicochemical properties

Anticancer Target Engagement Potential: Colchicine-Binding Site Compatibility Inferred from Class SAR

The 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold was designed as a rigid vinylogous CA-4 analog to fix the (Z,E)-butadiene linker geometry required for colchicine-site tubulin binding [1]. In the published series, compounds bearing a 4-chlorophenyl group at position 6 (e.g., compound 4b) were synthesized and evaluated, while the 3-phenyl/6-(4-chlorophenyl) substitution pattern of the target compound represents a distinct, underexplored vector. The target compound maintains the essential A-ring/B-ring geometry for potential colchicine-site engagement, but places the chloro substituent on the B-ring equivalent rather than the A-ring—a substitution that in the CA-4 series is known to modulate potency, tubulin polymerization inhibition, and cell cycle arrest profiles [1]. For the most potent analog in the published series (compound 6i), IC50 values of 0.011–0.015 μM were achieved against SGC-7901, A549, and HT-1080 cell lines, comparable to CA-4 (IC50 0.009–0.013 μM), establishing the scaffold's capability for nanomolar antiproliferative activity [1]. The target compound's specific IC50 remains to be determined but its structural features are consistent with potential colchicine-site activity.

Anticancer Tubulin polymerization Colchicine binding site

Enzyme Inhibition Potential: Multi-Target Profile via Privileged Scaffold vs. Single-Target Comparators

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold is documented to inhibit multiple enzyme classes including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase, providing a polypharmacology advantage over single-target agents [1]. Specifically, benzimidazole-triazolothiadiazine derivatives bearing a 6-(4-chlorophenyl) substituent demonstrated aromatase inhibitory activity, with compound 5e achieving an IC50 of 0.032 ± 0.042 μM against human placental aromatase, approaching the potency of letrozole (IC50 = 0.024 ± 0.001 μM) [2]. The target compound (CAS 68469-05-6) shares the 6-(4-chlorophenyl) substructure with these aromatase inhibitors but lacks the benzimidazole extension at position 3, instead bearing a simpler phenyl group. This structural simplification may translate to reduced molecular weight, improved synthetic accessibility, and a different selectivity profile compared to the bulkier benzimidazole-bearing analogs. The broader class is also active as antimicrobial and anti-inflammatory agents, with individual compounds demonstrating MIC values against bacterial and fungal strains in agar diffusion assays [1].

Enzyme inhibition Polypharmacology Aromatase

Optimal Research Application Scenarios for 6-(4-Chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 68469-05-6)


Regioisomer-Specific SAR Probe for 3,6-Diaryl Triazolothiadiazine Tubulin Inhibitor Optimization

The compound serves as a structurally defined regioisomeric probe to interrogate whether the 4-chlorophenyl substituent at position 6 (B-ring equivalent) yields superior colchicine-site complementarity compared to placement at position 3 (A-ring equivalent). Based on the class SAR established by Xu et al. (2017), this regioisomeric pair can reveal stereoelectronic preferences of the tubulin colchicine binding pocket that are not predictable from the 3-(4-chlorophenyl)-6-phenyl isomer alone [1]. Use in head-to-head antiproliferative and tubulin polymerization assays will generate novel SAR data with both mechanistic and IP value.

Multi-Target Screening Candidate for Anticancer-Antimicrobial Polypharmacology

The compound's scaffold is validated for multi-target enzyme inhibition, including aromatase, carbonic anhydrase, and cholinesterase [1]. Its 6-(4-chlorophenyl) substructure is shared with sub-micromolar aromatase inhibitors (e.g., compound 5e, aromatase IC50 = 0.032 μM [2]). The compound is appropriate for broad-panel screening against NCI-60 cancer cell lines paired with antimicrobial susceptibility testing, leveraging the scaffold's dual anticancer-antimicrobial potential to identify new dual-indication lead matter.

Computational Chemistry and Docking Model Validation Standard

With its well-defined, rigid heterocyclic core, known exact mass (326.039295 Da), and predicted physicochemical properties (density 1.5±0.1 g/cm³, logP amenable to membrane permeability assessment [1]), this compound is suitable as a validation standard for docking simulations targeting the colchicine binding site or aromatase active site. Its intermediate molecular weight and chlorine-enabled anomalous X-ray scattering potential further support co-crystallography trials to experimentally resolve binding poses and validate in silico models.

Quote Request

Request a Quote for 6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.